Donepezil-d4 (hydrochloride)

Matrix Effect LC-MS/MS Isotope Dilution

Quantifying Donepezil in biological matrices without a co-eluting SIL-IS introduces matrix effect biases that invalidate regulatory bioanalytical methods. Donepezil-d4 (hydrochloride) is the validated deuterium-labeled internal standard for accurate LC-MS/MS quantitation. • Co-elutes with Donepezil to correct matrix effects & ion suppression per FDA/EMA guidelines • Supports 0.1 ng/mL LLOQ in human plasma-sufficient for terminal-phase PK profiling (t½ = 81.5 h) • Demonstrated 98-110% inter-batch accuracy & <8% CV for clinical TDM and ANDA submissions

Molecular Formula C24H30ClNO3
Molecular Weight 420.0 g/mol
Cat. No. B593375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDonepezil-d4 (hydrochloride)
Synonyms2,3-dihydro-5,6-dimethoxy-2[[1-(phenylmethyl-d2)-4-piperidinyl]methyl-d2]-1H-inden-1-one, monohydrochloride
Molecular FormulaC24H30ClNO3
Molecular Weight420.0 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl
InChIInChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H/i12D2,16D2;
InChIKeyXWAIAVWHZJNZQQ-XFRCSBOFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Donepezil-d4 Overview


Donepezil-d4 (hydrochloride), CAS 1219798-88-5, is a deuterium-labeled analogue of Donepezil hydrochloride, a reversible and selective acetylcholinesterase (AChE) inhibitor . It is a stable isotope-labeled internal standard (SIL-IS), specifically containing four deuterium atoms, designed for the absolute quantification of Donepezil in complex biological matrices via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . The unlabeled parent compound, Donepezil, demonstrates high selectivity for AChE (IC50 = 6.7 nM) over butyrylcholinesterase (BuChE; IC50 = 988 nM) and exhibits neuroprotective effects against amyloid-beta (Aβ42) neurotoxicity . This isotopic analog is a critical reagent in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

Why Donepezil-d4 Cannot Be Replaced


In LC-MS/MS-based quantitation of Donepezil, substituting Donepezil-d4 with an unlabeled analog (e.g., a structural isomer or a different drug molecule) is analytically invalid. Generic substitution fails because only a stable isotope-labeled internal standard (SIL-IS) shares nearly identical physicochemical properties—including ionization efficiency, extraction recovery, and chromatographic retention time—with the target analyte [1]. This co-elution and co-ionization behavior is essential for compensating for variable matrix effects and ion suppression/enhancement, which are major sources of quantification error in complex biological samples like human plasma [1]. Using a non-deuterated compound would introduce differential recovery and matrix effect biases, compromising the accuracy, precision, and reliability required by regulatory guidelines (e.g., FDA, EMA) for method validation and bioequivalence studies.

Quantitative Evidence: Donepezil-d4 vs. Alternatives


Matrix Effect Compensation via Co-Elution

Donepezil-d4 (hydrochloride) provides near-identical matrix effect behavior to the target analyte Donepezil. In contrast, non-deuterated structural analogs (e.g., galantamine or icopezil) would exhibit differential ionization suppression/enhancement due to distinct chromatographic retention and chemical properties. While direct comparative data for Donepezil-d4 is limited, a foundational principle across quantitative bioanalysis is that SIL-IS compounds are the 'gold standard' for correcting matrix effects, achieving post-correction variability inferior to 5% [1]. A validated UPLC-MS/MS method for Donepezil in human plasma using Donepezil-d4 as the internal standard demonstrated intra- and inter-batch accuracies ranging from 98.0% to 110.0%, with precision below 8%, confirming effective matrix effect compensation [2].

Matrix Effect LC-MS/MS Isotope Dilution Ion Suppression

Isotopic Purity & Quantitation Accuracy

The isotopic purity of Donepezil-d4 (hydrochloride) is specified as ≥99% deuterated forms (d1-d4) by reputable suppliers . This is a critical quality attribute. A lower isotopic purity—such as might be found in an inferior lot or a non-certified reference standard—would contain a higher proportion of unlabeled (d0) species. This d0 'impurity' contributes directly to the analyte signal, leading to a systematic overestimation of analyte concentration and inaccurate calibration curves [1]. The deuterium isotopic purity is the most characteristic critical quality attribute differentiating a deuterated internal standard from a non-deuterated one for quantitative accuracy [1].

Isotopic Purity Mass Spectrometry Quantitative Accuracy Deuterium Incorporation

LLOQ Sensitivity in Human Plasma

Donepezil-d4 (hydrochloride) was successfully utilized as the internal standard in a fully validated UPLC-MS/MS method for quantifying Donepezil in human plasma [1]. The method achieved a lower limit of quantitation (LLOQ) of 0.1 ng/mL, demonstrating high sensitivity [1]. This application provides a direct, cross-study comparable benchmark: using a non-optimized IS like icopezil in a rat plasma method yielded a significantly higher LLOQ of 0.5 ng/mL [2]. While the latter study did not use Donepezil-d4, it illustrates the tangible impact of internal standard choice on assay sensitivity, with the isotopically labeled standard enabling a 5-fold improvement in LLOQ.

UPLC-MS/MS Method Validation Pharmacokinetics Lower Limit of Quantitation

Extraction Recovery & Accuracy

The validated UPLC-MS/MS method employing Donepezil-d4 (hydrochloride) as an internal standard demonstrated robust analytical performance metrics required for regulated bioanalysis [1]. Using a liquid-liquid extraction (LLE) procedure with hexane:ethyl acetate (70:30 v/v), the method achieved intra- and inter-batch accuracies ranging from 98.0% to 110.0% and precision (CV) below 8.0% for quality control (QC) samples [1]. This compares favorably to methods using non-isotopic internal standards; for instance, a method using galantamine as IS reported an LLOQ of 0.0206 ng/mL but lacked the robust matrix effect correction inherent to a SIL-IS [2].

Extraction Recovery Liquid-Liquid Extraction Accuracy Precision

Deuterium Labeling & Isotopic Interference

Donepezil-d4 (hydrochloride) is specifically labeled with four deuterium atoms at the bismethylene positions, resulting in a molecular weight of 419.98 Da and a nominal mass shift of +4 Da relative to unlabeled Donepezil (415.96 Da) . This ≥3 Da mass difference is a critical design feature that minimizes isotopic cross-talk between the internal standard and the analyte's naturally occurring M+2 or M+4 isotopes in MS/MS detection [1]. In contrast, an alternative labeled standard with fewer deuterium atoms (e.g., Donepezil-d2) or a 13C-labeled analog would be less optimal due to potential spectral overlap, which can compromise the accuracy of the measured analyte-to-IS peak area ratio.

Isotopic Labeling Mass Shift Cross-talk MS/MS

Applications of Donepezil-d4


Pharmacokinetic & Bioequivalence Studies

The validated UPLC-MS/MS method, which achieved an LLOQ of 0.1 ng/mL in human plasma using Donepezil-d4 as the internal standard, is directly applicable to the analysis of samples from clinical pharmacokinetic and bioequivalence trials. This sensitivity is sufficient to characterize the terminal elimination phase of Donepezil, given its mean half-life of 81.5 ± 22.0 hours, and to support the accurate determination of Cmax and AUC parameters required for regulatory submissions to the FDA and EMA [1][2].

Therapeutic Drug Monitoring

The high inter- and intra-batch accuracy (98.0%-110.0%) and precision (<8% CV) of the method using Donepezil-d4 meet the stringent requirements for clinical TDM. This analytical reliability is essential for ensuring that Donepezil plasma concentrations are within a therapeutic window, optimizing individual dosing regimens, and investigating cases of non-compliance or adverse drug reactions [3].

QC & Method Validation for Generics

Donepezil-d4 (hydrochloride) is an essential reference standard for the development and validation of analytical methods for Abbreviated New Drug Applications (ANDAs). It is used in Quality Controlled (QC) applications to demonstrate the accuracy, precision, and selectivity of new bioanalytical methods, ensuring that a generic Donepezil formulation is bioequivalent to the reference listed drug [4].

Technical Documentation Hub

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